molecular formula C7H13ClN4O B2412774 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride CAS No. 1315366-86-9

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride

Cat. No.: B2412774
CAS No.: 1315366-86-9
M. Wt: 204.66
InChI Key: XAFODPWNYSODIG-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H13ClN4O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a morpholine ring substituted with a 1H-1,2,4-triazol-1-ylmethyl group, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride typically involves the reaction of morpholine with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties.

    4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Another triazole derivative with different substituents.

    1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole compound with additional phenyl groups.

Uniqueness

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride is unique due to its combination of a morpholine ring and a triazole group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-2-12-7(3-8-1)4-11-6-9-5-10-11;/h5-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFODPWNYSODIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C=NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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